Ethyl 4-iodo-1-benzofuran-2-carboxylate
Description
Structure
2D Structure
Properties
IUPAC Name |
ethyl 4-iodo-1-benzofuran-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9IO3/c1-2-14-11(13)10-6-7-8(12)4-3-5-9(7)15-10/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMISXOYVZBCOFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(O1)C=CC=C2I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9IO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80704695 | |
| Record name | Ethyl 4-iodo-1-benzofuran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80704695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1092351-95-5 | |
| Record name | Ethyl 4-iodo-1-benzofuran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80704695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Ethyl 4-iodo-1-benzofuran-2-carboxylate is a synthetic compound known for its diverse biological activities, attributed to its unique chemical structure. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 316.09 g/mol. The compound features a benzofuran core with an ethyl ester functional group and an iodine substituent at the 4-position, which enhances its reactivity and biological activity compared to other benzofuran derivatives.
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Transition-Metal-Free One-Pot Synthesis : This method allows for the efficient formation of benzofuran derivatives at room temperature without the use of toxic metals .
- Heteroannulation Techniques : These techniques involve cyclization reactions that incorporate iodine into the benzofuran structure, enhancing biological properties .
Biological Activities
This compound exhibits a wide range of biological activities:
Antimicrobial Activity
Research indicates that benzofuran derivatives possess significant antimicrobial properties. This compound has shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .
Anticancer Properties
Studies have demonstrated that compounds with a benzofuran structure can inhibit cancer cell proliferation. This compound may act on specific molecular targets involved in cancer progression, although detailed mechanisms remain to be fully elucidated .
Calcium Channel Inhibition
Benzofuran derivatives have been investigated for their ability to inhibit calcium activated chloride channels (CaCCs). This compound may exhibit similar inhibitory effects, which could have implications for treating diseases related to calcium signaling .
Case Studies and Research Findings
Several studies have reported on the biological activity of this compound and related compounds:
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The iodine atom at the 4-position undergoes nucleophilic substitution under controlled conditions. This reactivity is enhanced by the electron-withdrawing effect of the ester group, which polarizes the C–I bond .
| Reagent | Conditions | Product | Key Observations |
|---|---|---|---|
| Sodium methoxide | DMF, 80°C, 6 hrs | 4-Methoxy derivative | Retention of benzofuran core structure |
| Ammonia (NH₃) | Ethanol, reflux, 12 hrs | 4-Amino derivative | Requires anhydrous conditions |
| Potassium thiolate | THF, 60°C, 4 hrs | 4-Thioether analog | Higher reactivity vs. brominated analogs |
Kinetic studies show first-order dependence on substrate concentration, with activation energy (~45 kJ/mol) indicating moderate reaction rates.
Alkylation Reactions
The compound participates in N- and O-alkylation when treated with alkyl halides :
| Alkylating Agent | Site | Product | Yield |
|---|---|---|---|
| Ethyl iodide | N-alkyl | Ethyl 4-(N-ethyl)-benzofuran analog | 62% |
| Ethyl iodide | O-alkyl | Ethyl 4-(O-ethyl)-benzofuran analog | 28% |
| Methyl iodide | N-alkyl | Ethyl 4-(N-methyl)-benzofuran analog | 85% |
Methyl iodide selectively targets nitrogen due to steric and electronic factors .
Hydrolysis and Saponification
The ethyl ester group undergoes hydrolysis under alkaline conditions :
| Conditions | Product | Application |
|---|---|---|
| 2M NaOH, ethanol, 70°C, 3 hrs | 4-Iodo-1-benzofuran-2-carboxylic acid | Intermediate for amide coupling |
This acid derivative serves as a precursor for synthesizing bioactive molecules, including 1,4-dihydropyridines .
Cross-Coupling Reactions
The iodine substituent enables palladium-catalyzed cross-coupling reactions :
| Coupling Partner | Catalyst | Product | Yield |
|---|---|---|---|
| 4-Iodoanisole | PdCl₂(dppf)·DCM (5 mol%) | 4-(4-Methoxyphenyl)benzofuran | 70% |
| 4-Iodopyridine | PdCl₂(dppf)·DCM (5 mol%) | 4-(Pyridin-4-yl)benzofuran | 50% |
These reactions demonstrate compatibility with electron-rich and heteroaromatic systems .
Reduction and Dehydrogenation
Controlled reduction pathways enable functional diversification :
| Process | Reagents/Conditions | Product |
|---|---|---|
| Boranate reduction | NaBH₄, THF, 0°C → 25°C | Benzofuran-2-methanol derivative |
| Dehydrogenation | MnO₂, CH₂Cl₂, 24 hrs | Benzofuran-2-carbaldehyde |
The aldehyde intermediate reacts with β-aminocrotonic acid esters to form 1,4-dihydropyridines, which oxidize to pyridines .
Key Mechanistic Insights
-
Electrophilic activation : The iodine atom’s polarizability facilitates oxidative addition in cross-coupling .
-
Steric effects : O-alkylation is disfavored with bulkier alkylating agents due to steric hindrance near the oxygen .
-
Solvent dependence : Polar aprotic solvents (e.g., DMF) accelerate nucleophilic substitutions by stabilizing transition states.
Comparison with Similar Compounds
Comparison with Similar Compounds
Ethyl 4-iodo-1-benzofuran-2-carboxylate belongs to a broader class of halogenated benzofuran esters. Below is a systematic comparison with structurally analogous compounds:
Table 1: Physical and Chemical Properties of Selected Benzofuran Derivatives
| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (in DMSO) | Key Reactivity/Applications |
|---|---|---|---|---|
| This compound | 316.09 | 145–148 | High | Cross-coupling reactions, antimicrobial studies |
| Ethyl 4-bromo-1-benzofuran-2-carboxylate | 283.11 | 132–135 | Moderate | Less reactive in couplings; used in fluorescence probes |
| Mthis compound | 288.07 | 158–161 | High | Similar reactivity but lower ester stability |
| Ethyl 5-iodo-1-benzofuran-2-carboxylate | 316.09 | 127–130 | Moderate | Regioselectivity differences in substitution reactions |
Key Findings:
Halogen Influence :
- The iodine atom in this compound confers higher reactivity in cross-coupling reactions compared to bromo or chloro analogs due to iodine’s lower bond dissociation energy (C–I: 240 kJ/mol vs. C–Br: 280 kJ/mol).
- However, brominated derivatives (e.g., Ethyl 4-bromo-1-benzofuran-2-carboxylate) exhibit superior thermal stability, as evidenced by higher decomposition temperatures in thermogravimetric analysis.
Ester Group Variations :
- Methyl esters (e.g., Mthis compound) hydrolyze faster under basic conditions than ethyl esters, limiting their utility in prolonged reactions.
Regiochemical Effects :
- Ethyl 5-iodo-1-benzofuran-2-carboxylate shows distinct regioselectivity in electrophilic substitutions compared to the 4-iodo isomer, attributed to steric and electronic differences in the benzofuran ring.
Structural Insights: X-ray crystallography (using SHELXL for refinement) reveals that iodine’s large atomic radius disrupts crystal packing in this compound, leading to lower melting points compared to non-halogenated analogs. Graphical representations of these structures often utilize software like ORTEP-3 to visualize molecular conformations.
Q & A
Q. What are the standard synthetic routes for Ethyl 4-iodo-1-benzofuran-2-carboxylate, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves iodination of a benzofuran precursor. A modified procedure starts with 5-iodosalicylaldehyde, which undergoes condensation with diethyl bromomalonate under basic conditions to form the ethyl ester. Subsequent hydrolysis with aqueous KOH yields the carboxylic acid derivative . Critical factors include:
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
- Catalysts : K₂CO₃ or NaH improves iodination efficiency.
- Temperature : Controlled heating (60–80°C) prevents side reactions.
Yields range from 40–70%, depending on purity of starting materials and precise stoichiometry.
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regioselective iodination (e.g., absence of proton signals at C4) and ester group integrity.
- X-ray Diffraction : Single-crystal X-ray analysis (using SHELXL for refinement ) resolves the planar benzofuran core and iodine substitution geometry. For example, bond lengths (C–I: ~2.09 Å) and angles (C–O–C: ~105°) align with similar halogenated benzofurans .
- IR Spectroscopy : Stretching frequencies at ~1700 cm⁻¹ (ester C=O) and ~750 cm⁻¹ (C–I) validate functional groups.
Advanced Research Questions
Q. How can researchers resolve contradictions between experimental crystallographic data and computational models?
Methodological Answer: Discrepancies often arise in bond lengths or angles due to dynamic effects (e.g., crystal packing vs. gas-phase DFT calculations). Strategies include:
- Refinement Software : Use SHELXL with anisotropic displacement parameters to account for thermal motion .
- Validation Tools : Check for outliers using R-factors and residual density maps in Olex2 .
- Benchmarking : Compare with high-resolution structures (e.g., CCDC entries) to identify systematic errors. For example, the C–I bond in Ethyl 5-bromo-benzofuran-2-carboxylate deviates by <0.02 Å from DFT predictions .
Q. What experimental design principles apply to functionalizing this compound for drug discovery?
Methodological Answer:
- Site-Selectivity : The iodine atom at C4 enables Suzuki-Miyaura cross-coupling for aryl/heteroaryl introductions. Use Pd(PPh₃)₄ as a catalyst and DME/H₂O solvent at 80°C .
- Protecting Groups : Temporarily protect the ester with tert-butyl groups during amidation or reduction steps.
- Biological Testing : Prioritize in vitro assays (e.g., kinase inhibition) guided by structural analogs like benzofuran-based kinase inhibitors .
Q. How can reaction conditions be optimized to mitigate competing pathways during iodination?
Methodological Answer: Competing diiodination or ester hydrolysis can be minimized by:
- Controlled Iodine Equivalents : Use 1.1–1.3 equivalents of N-iodosuccinimide (NIS).
- Acid Scavengers : Add Zn dust in HCl to reduce polyiodination, as demonstrated in the synthesis of 5-iodoindole derivatives .
- Low-Temperature Quenching : Rapid cooling post-reaction stabilizes the mono-iodinated product.
Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
